2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
The compound 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring:
- A 2,3-dimethylphenoxy group at the α-position of the acetamide core.
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent on the nitrogen atom, indicating a sulfone-containing tetrahydrothiophene ring.
- A thiophen-2-ylmethyl group as the second nitrogen substituent, introducing aromatic heterocyclic diversity.
Properties
Molecular Formula |
C19H23NO4S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23NO4S2/c1-14-5-3-7-18(15(14)2)24-12-19(21)20(11-17-6-4-9-25-17)16-8-10-26(22,23)13-16/h3-7,9,16H,8,10-13H2,1-2H3 |
InChI Key |
JKCUTZKVIHROLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related acetamide derivatives:
Key Comparative Insights:
Structural Diversity: The target compound’s thiophen-2-ylmethyl and dimethylphenoxy groups distinguish it from analogs with fluorobenzyl (), trifluoromethyl (), or chlorinated aryl groups (). The sulfone in the tetrahydrothiophene ring enhances polarity and oxidative stability compared to non-sulfonated analogs (e.g., ).
The target’s dimethylphenoxy group may confer antioxidant or anti-inflammatory properties, akin to phenolic derivatives.
Synthesis and Stability: Carbodiimide-mediated coupling () is common for acetamides, but the target’s synthesis likely requires specialized handling of the sulfone and thiophene groups. Sulfone-containing compounds () generally exhibit higher thermal and metabolic stability than non-sulfonated analogs.
Physical Properties :
- Melting points vary significantly: For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide melts at 489–491 K , whereas alachlor (liquid at room temperature) prioritizes solubility for agricultural use .
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